molecular formula C20H21ClN2O2 B4571173 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)- CAS No. 5220-30-4

1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-

Cat. No.: B4571173
CAS No.: 5220-30-4
M. Wt: 356.8 g/mol
InChI Key: AGHCYBDSJMYTAM-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)- is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an acetamide group, and a benzoyl-chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)- typically involves the chloroacetylation of 2-amino-5-chlorobenzophenone, followed by reaction with piperidine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The process can be summarized as follows:

    Chloroacetylation: 2-amino-5-chlorobenzophenone is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate chloroacetamide.

    Piperidine Reaction: The intermediate is then reacted with piperidine to yield the final product, 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl-chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)- involves its interaction with specific molecular targets. For instance, it has been shown to bind to the GABAA receptor, which is a key target in the central nervous system. This binding modulates the receptor’s activity, leading to its anxiolytic and muscle relaxant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)- is unique due to its specific structural features and the presence of the benzoyl-chlorophenyl moiety

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c21-16-9-10-18(22-19(24)14-23-11-5-2-6-12-23)17(13-16)20(25)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHCYBDSJMYTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200242
Record name 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5220-30-4
Record name 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005220304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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